candelalide A

Description

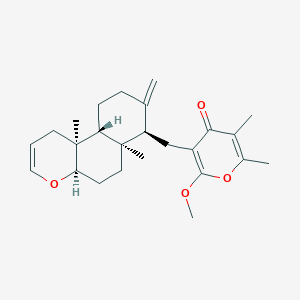

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

3-[[(4aR,6aR,7R,10aR,10bS)-6a,10b-dimethyl-8-methylidene-1,4a,5,6,7,9,10,10a-octahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one |

InChI |

InChI=1S/C25H34O4/c1-15-8-9-20-24(4,12-10-21-25(20,5)11-7-13-28-21)19(15)14-18-22(26)16(2)17(3)29-23(18)27-6/h7,13,19-21H,1,8-12,14H2,2-6H3/t19-,20-,21-,24-,25+/m1/s1 |

InChI Key |

SCHPGLGCBCJZKD-YYHYCTJNSA-N |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC=CO4)C)C)OC)C |

Canonical SMILES |

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CC=CO4)C)C)OC)C |

Synonyms |

candelalide A |

Origin of Product |

United States |

Advanced Methodologies in Structural Elucidation of Candelalide a

Spectroscopic Techniques for Comprehensive Structural Characterizationclariant.comegyankosh.ac.injeolusa.comnptel.ac.in

The elucidation of candelalide A's structure is a testament to the power of modern spectroscopic methods. clariant.comjeolusa.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has provided the detailed insights necessary to define its atomic connectivity and stereochemistry. clariant.comnptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules like this compound. jeolusa.com This technique probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment and connectivity of atoms within a molecule. Both one-dimensional and two-dimensional NMR experiments have been crucial in assembling the structural puzzle of this compound. rsc.orgemerypharma.com

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental spectroscopic data for structural analysis. emerypharma.comillinois.edu The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. libretexts.org Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. oregonstate.edu

Detailed analysis of the ¹H and ¹³C NMR spectra of this compound allows for the identification of key functional groups and hydrocarbon frameworks. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons, which is critical for stereochemical assignments. libretexts.orgscielo.br

Interactive Data Table: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-2 | 6.65 | d | 2.5 |

| H-4 | 7.24 | d | 2.5 |

| H-5 | 7.63 | d | 2.5 |

| H-7 | 7.40 | dd | 8.5, 2.5 |

| H-8 | 8.21 | d | 8.5 |

| OMe-6 | 4.02 | s | - |

| OH-1 | 12.95 | s | - |

| OH-3 | 9.92 | br s | - |

Note: Data derived from representative spectra of related compounds. researchgate.net d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ ppm) |

| C-1 | 165.0 - 190.0 |

| C-2 | 120.0 - 160.0 |

| C-3 | 165.0 - 190.0 |

| C-4 | 120.0 - 160.0 |

| C-4a | 125.0 - 170.0 |

| C-5 | 125.0 - 170.0 |

| C-6 | 125.0 - 170.0 |

| C-7 | 125.0 - 170.0 |

| C-8 | 125.0 - 170.0 |

| C-8a | 125.0 - 170.0 |

| C-9 | >200 |

| C-10 | >200 |

| OMe-6 | 60.0 - 80.0 |

Note: Chemical shift ranges are typical for the respective carbon environments in similar organic molecules. oregonstate.eduwisc.edu The two signals for the carbonyl carbons are typically observed at higher chemical shift values. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for establishing the complex network of correlations within a molecule like this compound. emerypharma.comepfl.ch These experiments provide a graphical representation of relationships between nuclei, which is crucial for assembling molecular fragments and determining the final structure. epfl.chsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure. sdsu.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. epfl.chsdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This long-range correlation is vital for connecting different molecular fragments, especially around quaternary carbons and heteroatoms. princeton.edumdpi.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.eduindiana.edu The intensity of the cross-peaks is related to the distance between the protons, providing critical information for determining the relative stereochemistry of the molecule. columbia.edureddit.com For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment. columbia.edureddit.com

One-Dimensional NMR (e.g., 1H NMR, 13C NMR)

Mass Spectrometry (MS) Approaches for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. bioanalysis-zone.com It is a crucial tool in the structural elucidation of natural products, providing information about the molecular weight and elemental composition. clariant.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. bioanalysis-zone.combioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.comchromatographyonline.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In this technique, a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides valuable information about the structure of the precursor ion, helping to confirm the connectivity of different parts of the molecule as determined by NMR. acs.orgmdpi.comnih.gov

High-Resolution Mass Spectrometry

Vibrational and Electronic Spectroscopy

Spectroscopic methods are fundamental in piecing together the molecular puzzle of a newly isolated compound. For this compound, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provided the initial, crucial insights into its functional groups and electronic system.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. The IR spectrum of this compound reveals several key absorptions that are indicative of its complex structure. A strong, broad absorption band is observed in the region of 3421 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydroxyl group. The presence of carbonyl groups, integral to the pyrone and other parts of the molecule, is confirmed by a strong absorption at 1712 cm⁻¹. Additionally, a peak at 1635 cm⁻¹ suggests the presence of carbon-carbon double bond (C=C) stretching vibrations, consistent with the unsaturated nature of the this compound framework.

These assignments are critical for confirming the presence of the hydroxyl and carbonyl functionalities, which are key features of the diterpenoid pyrone structure.

| IR Absorption (cm⁻¹) | Functional Group Assignment |

| 3421 | O-H (Alcohol) Stretch |

| 1712 | C=O (Carbonyl) Stretch |

| 1635 | C=C (Alkene) Stretch |

The data in this table is based on findings related to the spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly highlighting conjugated systems, which act as chromophores. researchgate.net A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region of the electromagnetic spectrum. nih.gov In the case of this compound, the UV spectrum, typically measured in a solvent like methanol, shows a maximum absorption (λmax) at 246 nm. This absorption is characteristic of a π → π* transition within a conjugated system. This finding is consistent with the presence of the α,β-unsaturated γ-pyrone moiety within the this compound structure, which constitutes the principal chromophore of the molecule. The analysis of the UV-Vis spectrum is a key piece of evidence confirming this conjugated pyrone system. researchgate.net

| UV Absorption λmax (nm) | Solvent | Chromophore Assignment |

| 246 | Methanol | α,β-Unsaturated γ-Pyrone |

The data in this table is based on findings related to the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Establishment of Absolute Configuration and Stereochemistry

While spectroscopic methods can define the connectivity and functional groups of a molecule, determining the precise three-dimensional arrangement of atoms—the absolute configuration—requires more advanced techniques. For chiral molecules like this compound, this is a non-trivial but essential step. The absolute configuration of this compound was definitively established through enantioselective total synthesis. nih.gov

Biosynthetic Pathways and Chemical Synthesis of Candelalide a

Proposed in Microbial Systems

Candelalide A is a diterpenoid pyrone produced by the fungus Sesquicillium candelabrum. ebi.ac.ukpharm.or.jp Like other diterpenoids, its complex carbon skeleton is assembled from simple, repeating five-carbon building blocks.

Precursor Identification and Isoprene Pathway Integration

The biosynthesis of all isoprenoids, including diterpenoids like this compound, begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govwikipedia.org Organisms synthesize these fundamental units through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.govresearchgate.net

The Mevalonate (MVA) pathway , which is active in fungi like S. candelabrum, starts with the condensation of three molecules of acetyl-CoA to eventually form mevalonic acid, which is then converted to IPP. nih.govnih.gov

The Methylerythritol Phosphate (MEP) pathway is found in many bacteria and plant plastids and uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates. nih.govresearchgate.net

IPP can be converted to its isomer DMAPP by the enzyme IPP isomerase. wikipedia.org For the synthesis of diterpenoids, one molecule of DMAPP is sequentially condensed with three molecules of IPP to form the 20-carbon linear precursor, geranylgeranyl pyrophosphate (GGPP). This molecule is the direct substrate for the next stage of biosynthesis.

Enzymatic Transformations and Rearrangements

The construction of the complex polycyclic structure of this compound from the linear GGPP precursor is accomplished through a series of enzyme-catalyzed reactions. nih.gov While the specific enzymes of the this compound pathway have not been fully characterized, the process is proposed to follow a pattern common to other diterpenoid biosyntheses.

Cyclization: The pathway is initiated by a terpene synthase or cyclase. This enzyme catalyzes the ionization of the diphosphate group from GGPP, generating a geranylgeranyl cation. This reactive intermediate then undergoes a cascade of intramolecular cyclizations and rearrangements to form the characteristic fused ring system of the candelalide core, likely a trans-decalin skeleton. nih.gov

Tailoring Reactions: Following the initial cyclization, a series of "tailoring" enzymes modify the carbocyclic core to produce the final structure of this compound. These enzymatic transformations are believed to involve:

Oxidations: Cytochrome P450 monooxygenases and other oxidoreductases likely introduce the various hydroxyl groups found on the molecule.

Rearrangements: Specific enzymes may catalyze further skeletal rearrangements to achieve the final polycyclic framework. nih.gov

Pyrone Ring Formation: The distinctive γ-pyrone ring is assembled and attached to the diterpenoid skeleton, a process that involves several enzymatic steps to build and cyclize the heterocyclic moiety.

Enzymatic cascade reactions, which involve multiple sequential transformations catalyzed by one or more enzymes, are a hallmark of natural product biosynthesis, allowing for the efficient and stereocontrolled construction of complex molecules like this compound. nih.govrsc.org

Total Synthesis Strategies for this compound

The laboratory synthesis of this compound provides ultimate proof of its structure and absolute configuration and enables the production of analogs for further study. acs.orgresearchgate.net The first total synthesis of (-)-candelalide A was a significant achievement in organic chemistry. acs.org

Enantioselective Total Synthesis Approaches

An enantioselective synthesis is crucial as it produces only the specific, biologically active stereoisomer of the natural product, in this case, (-)-candelalide A. acs.orgrsc.org The reported syntheses achieve this by using chiral starting materials and highly stereocontrolled reactions. nih.gov

The total synthesis of this compound was accomplished using a convergent strategy. acs.orgnih.govnih.gov This approach involves preparing the major fragments of the target molecule independently and then joining them together at a late stage. For this compound, the molecule was retrosynthetically disconnected into two key building blocks: acs.orgfigshare.com

A complex trans-decalin portion , which forms the BC-ring system of the molecule.

A γ-pyrone moiety , which constitutes the heterocyclic part of the structure.

These two fragments were synthesized through separate multi-step sequences and then coupled together to assemble the carbon framework of this compound. ebi.ac.ukacs.org This convergent approach is often more efficient for synthesizing complex molecules than a linear synthesis where each reaction is performed sequentially on a single precursor. chemrxiv.org

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central challenge in total synthesis. A key step in the synthesis of (-)-candelalide A was the use of a nih.govfigshare.com-Wittig rearrangement to establish critical stereocenters. acs.orgnih.gov

The nih.govfigshare.com-Wittig rearrangement is a powerful, concerted pericyclic reaction that transforms an allylic ether into a homoallylic alcohol with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this reaction was strategically employed to set the stereochemistry at the C9 position and simultaneously install the exocyclic methylene (B1212753) group at C8 on the decalin ring system. ebi.ac.ukacs.orgnih.gov The synthesis utilized a nih.govfigshare.com-Wittig rearrangement of a stannylmethyl ether, which proceeded with excellent stereoselectivity to yield the desired homoallylic alcohol, a key intermediate for the trans-decalin fragment. acs.orgclockss.org This step was pivotal for the successful construction of the natural product's core structure. pharm.or.jpfigshare.com

Convergent Synthesis Pathways

Key Synthetic Intermediates and Critical Reaction Steps

The enantioselective total synthesis of (-)-candelalide A has been accomplished through a convergent approach. acs.orgacs.org This strategy involves the synthesis of two major fragments, a highly functionalized trans-decalin portion (the AB-ring system) and a γ-pyrone moiety, which are then coupled together, followed by the formation of the final dihydropyran ring (C-ring). acs.orgfigshare.com

The synthesis starts from known chiral building blocks, such as (+)-5-methyl-Wieland-Miescher ketone or a known trans-decalone, to introduce the required stereochemistry early in the sequence. acs.orgnih.gov Several key intermediates are synthesized and transformed through a series of critical reaction steps.

Key Synthetic Intermediates:

| Intermediate | Description | Role in Synthesis |

| (+)-5-methyl-Wieland-Miescher ketone | A well-known chiral starting material. nih.gov | Provides the initial stereochemical framework for the decalin ring system. |

| trans-decalone 6 | A key chiral building block derived from early synthetic steps. acs.org | Precursor to the stannylmethyl ether intermediate. acs.org |

| Stannylmethyl ether 5 | An intermediate specifically designed for the acs.orgfigshare.com-Wittig rearrangement. acs.orgacs.org | Undergoes a critical rearrangement to establish the C9 stereocenter and the C8 exomethylene group. nih.govebi.ac.uk |

| trans-decalin aldehyde 3 | The fully elaborated AB-ring fragment. acs.org | Acts as the electrophile in the crucial coupling reaction with the γ-pyrone fragment. acs.org |

| 3-lithio-γ-pyrone 2 | A highly substituted, lithiated γ-pyrone derivative. acs.org | Serves as the nucleophilic partner in the coupling reaction to assemble the main carbon skeleton. acs.org |

Critical Reaction Steps:

A number of sophisticated chemical transformations are employed to navigate the synthetic pathway towards this compound. The most critical of these are highlighted below.

| Reaction | Description | Significance |

| acs.orgfigshare.com-Wittig Rearrangement | A stereocontrolled rearrangement of the stannylmethyl ether 5 to form the advanced intermediate 4, which possesses a hydroxymethyl group at C9 and an exomethylene at C8. acs.orgacs.org | This step is crucial for establishing the correct stereochemistry at the C9 position and installing the C8 exocyclic double bond, both characteristic features of the natural product. figshare.comnih.govebi.ac.uk |

| Coupling Reaction | The union of the trans-decalin aldehyde 3 with the 3-lithio-γ-pyrone 2. acs.orgacs.org | This is a challenging but vital step that connects the two major fragments of the molecule, forming the C16-C3' bond and assembling the complete carbon framework. acs.orgnih.gov |

| Dihydropyran Ring Construction | The final ring formation, which involves an internal nucleophilic ring closure of a hydroxy aldehyde or a hydroxy epoxide intermediate. nih.govebi.ac.uk | This step completes the tricyclic core of this compound, forming the characteristic dihydropyran C-ring. acs.orgnih.govebi.ac.uk |

Achievements in Establishing Absolute Configuration through Synthesis

The total synthesis of this compound was instrumental in unambiguously determining its absolute configuration. nih.govebi.ac.uk While spectroscopic methods provided the gross structure of the molecule, the precise three-dimensional arrangement of its five contiguous asymmetric centers could only be definitively confirmed through chemical synthesis. acs.org

The synthesis of (-)-candelalide A, starting from a chiral building block of known absolute stereochemistry, such as (+)-5-methyl-Wieland-Miescher ketone, allowed for a direct correlation between the starting material and the final product. nih.gov By successfully synthesizing the natural enantiomer, (-)-candelalide A, researchers were able to confirm that the stereochemical configuration proposed from initial structural studies was indeed correct. acs.orgnih.gov The physical and spectroscopic data of the synthetic (-)-candelalide A were identical to those of the natural product, thereby solidifying the assignment of its absolute configuration. acs.org

Mechanistic and Cellular Biology of Candelalide A S Biological Activities

Voltage-Gated Potassium Channel Modulation

Candelalide A has been identified as a modulator of voltage-gated potassium (Kv) channels, which are crucial for regulating the physiological processes of excitable cells. diva-portal.orgyoutube.comopenaccessjournals.com These channels play a significant role in setting the resting membrane potential, shaping action potentials, and influencing neuronal excitability. youtube.comopenaccessjournals.comnih.gov The modulation of these channels can have profound effects on cellular function.

This compound as a Kv1.3 Channel Blocker

This compound is recognized as a blocker of the voltage-gated potassium channel Kv1.3. semanticscholar.orgclockss.orgacs.org The Kv1.3 channel is a member of the Shaker-type delayed rectifier potassium channel family and is notably present in human T lymphocytes. researchgate.netacs.org Blockers of the Kv1.3 channel are considered potential immunosuppressants. acs.orgresearchgate.net The interest in Kv1.3 inhibitors stems from their potential to modulate immune responses, making them a target for autoimmune diseases. researchgate.netresearchgate.net

The interaction of this compound with the Kv1.3 channel is a key aspect of its biological activity. While detailed structural and mechanistic studies are ongoing, its ability to inhibit this specific channel highlights its potential as a tool for studying immune cell function and as a lead compound for therapeutic development. semanticscholar.orgclockss.org The synthesis of candelalide analogues is being explored to understand the structure-activity relationship for Kv1.3 blockade. researchgate.net

Electrophysiological Characterization of Kv1.3 Inhibition

Electrophysiological studies are essential to characterize the inhibitory effects of compounds on ion channels. diva-portal.org For Kv1.3 inhibitors, techniques such as voltage clamp recordings are used to measure the potassium currents and determine the potency and mechanism of blockade. researchgate.netacs.org

While specific detailed electrophysiological data for this compound's blockade of Kv1.3 are part of ongoing research, studies on similar Kv1.3 blockers provide a framework for understanding its potential mechanism. For instance, the compound correolide (B1246394), another natural product Kv1.3 inhibitor, has been shown to inhibit ⁸⁶Rb⁺ efflux through Kv1.3 channels with an IC₅₀ of 86 nM. researchgate.netacs.org The potency of correolide was found to increase with preincubation time and after channel opening, suggesting a specific interaction with certain conformational states of the channel. researchgate.netacs.org It is plausible that this compound shares some mechanistic similarities, though further specific studies are required.

The characterization of Kv1.3 channel blockers often involves assessing their selectivity against other members of the Kv1 family and other ion channels. researchgate.netacs.org High selectivity for Kv1.3 is a desirable trait for potential therapeutic agents to minimize off-target effects. researchgate.netnih.gov

Impact on Membrane Potential and Ion Flux in Excitable Cells

The resting membrane potential of a cell is primarily determined by the concentration gradients of ions across the plasma membrane and the relative permeability of the membrane to these ions, with potassium ions playing a major role. nih.govwikipedia.orgresearchgate.net Voltage-gated potassium channels, including Kv1.3, are crucial in maintaining this potential. openaccessjournals.comscielo.br

By blocking Kv1.3 channels, this compound can induce depolarization of the cell membrane. acs.org This depolarization occurs because the efflux of positively charged potassium ions, which normally helps to maintain a negative membrane potential, is reduced. wikipedia.orgresearchgate.net In excitable cells like neurons and lymphocytes, this change in membrane potential can significantly alter their function. youtube.comwikipedia.org

The inhibition of K⁺ efflux by this compound disrupts the normal ion flux across the cell membrane. nih.govfrontiersin.org This disruption can affect various cellular processes that are dependent on the electrochemical gradient, including the driving force for other ions. nih.gov For example, in T lymphocytes, the membrane potential set by Kv1.3 channels influences the influx of calcium, which is a critical secondary messenger in T cell activation. scielo.br

Immunomodulatory Effects (Preclinical Models)

The blockade of Kv1.3 channels by compounds like this compound has significant immunomodulatory implications, as demonstrated in preclinical models. clockss.orgresearchgate.netresearchgate.netresearchgate.net These effects are primarily mediated through the modulation of T lymphocyte function. researchgate.netnih.govnanology.usacademicjournals.org

Influence on T Cell Activation Pathways

T cell activation is a cornerstone of the adaptive immune response and is initiated by the engagement of the T cell receptor (TCR). ucl.ac.ukmdpi.com This activation leads to a cascade of intracellular signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and AP-1, which are crucial for the production of cytokines such as Interleukin-2 (B1167480) (IL-2). ucl.ac.ukfrontiersin.org IL-2 is a key cytokine that promotes T cell proliferation and differentiation. mdpi.comfrontiersin.org

Blockade of the Kv1.3 channel by inhibitors has been shown to suppress T cell activation. researchgate.net This suppression is achieved by interfering with the signaling pathways that are dependent on the proper maintenance of the cell's membrane potential. researchgate.net For example, the inhibition of Kv1.3 channels can lead to a reduction in IL-2 production and subsequent T cell proliferation in a dose-dependent manner. researchgate.net Preclinical studies with other Kv1.3 blockers have demonstrated the suppression of delayed-type hypersensitivity (DTH) responses, a T cell-mediated inflammatory reaction. researchgate.net

The immunomodulatory effects of Kv1.3 blockade are particularly relevant for effector memory T cells (TEM), which play a significant role in autoimmune diseases and upregulate Kv1.3 expression upon activation. nih.gov

Modulation of Calcium Entry Mechanisms in Lymphocytes

Calcium signaling is fundamental to lymphocyte function, controlling processes from activation and proliferation to effector functions. mdpi.comresearchgate.netnih.gov A sustained increase in intracellular calcium concentration ([Ca²⁺]i) is a critical signal for T cell activation. mdpi.comnih.gov

This sustained calcium influx is largely mediated by store-operated calcium entry (SOCE) through calcium-release-activated calcium (CRAC) channels. mdpi.comnih.govfrontiersin.org The process begins with the depletion of calcium from the endoplasmic reticulum (ER) stores, which then triggers the opening of CRAC channels in the plasma membrane. researchgate.netnih.gov

The function of CRAC channels is highly dependent on the membrane potential. scielo.br The electrochemical gradient for calcium entry is maintained by the hyperpolarized state of the T cell membrane, which is established by the activity of potassium channels, particularly Kv1.3. scielo.brresearchgate.net By blocking Kv1.3 channels, this compound causes membrane depolarization. acs.org This depolarization reduces the electrical driving force for Ca²⁺ influx through CRAC channels, thereby diminishing the sustained elevation of intracellular calcium required for full T cell activation. researchgate.netscielo.br Consequently, downstream signaling pathways that are dependent on calcium, such as the activation of calcineurin and the subsequent translocation of NFAT to the nucleus, are inhibited. mdpi.com

Regulation of Lymphokine Release and Cellular Proliferation (in vitro/ex vivo models)

The biological activity of this compound in cellular models is primarily linked to its function as a blocker of the voltage-gated potassium channel Kv1.3. rsc.orgnih.govnih.govacs.org These channels are critical in regulating the membrane potential of T-lymphocytes. acs.orgacs.org The activation and subsequent proliferation of T-cells, a cornerstone of the adaptive immune response, is dependent on a sustained influx of calcium (Ca2+). The efflux of potassium ions (K+) through channels like Kv1.3 is necessary to maintain the electrochemical gradient that drives this Ca2+ influx. maas.edu.mm By inhibiting the Kv1.3 channel, this compound disrupts this process, leading to a reduction in T-cell activation and proliferation. nih.govrsc.org The production and release of lymphokines (cytokines produced by lymphocytes), such as interleukin-2 (IL-2), are direct consequences of T-cell activation; therefore, by inhibiting the primary activation step, this compound indirectly regulates lymphokine release. nih.gov

The initial discovery and characterization of this compound involved in vitro assays to quantify its effect on the Kv1.3 channel. portico.org In a functional assay using Chinese Hamster Ovary (CHO) cells engineered to express the human Kv1.3 channel, the inhibitory activity of the candelalide compounds was measured by their ability to block the efflux of Rubidium-86 (⁸⁶Rb⁺), a surrogate for K⁺. portico.org this compound demonstrated a clear inhibitory effect on the channel's function. portico.org

| Compound | Kv1.3 Inhibition (IC₅₀) in CHO-Kv1.3 Cells |

|---|---|

| This compound | 3.7 µM portico.org |

| Candelalide B | 1.2 µM portico.org |

| Candelalide C | 2.9 µM portico.org |

This demonstrated ability to block the Kv1.3 channel provides the mechanistic basis for its potential to modulate cellular proliferation and lymphokine release in immune cells, positioning it as a compound with potential immunosuppressive properties. nih.govportico.org

Broader Spectrum Biological Activities (Non-Clinical Investigations)

While γ-pyrone-containing natural products have been noted for a range of biological activities, including cytotoxic effects against cancer cells, specific data on the antitumor activity of this compound in cell line models is not extensively detailed in the peer-reviewed literature. rsc.orgchemrxiv.org Studies on the closely related compound, Candelalide B, have indicated inhibitory activity against the growth of various cancer cell lines, including those from breast, lung, and colon tumors. ontosight.ai However, direct evidence and specific IC₅₀ values for this compound against a panel of human cancer cell lines have not been reported in the primary literature describing its discovery and activity. portico.org Therefore, while the chemical class has shown promise, the specific antitumor potential of this compound remains an area requiring further investigation.

The primary mechanism suggesting anti-inflammatory properties for this compound is its demonstrated inhibition of the Kv1.3 potassium channel. nih.govportico.org This channel is a validated target for immunomodulation and anti-inflammatory effects because of its crucial role in the activation of effector memory T-cells, which are key mediators in many inflammatory and autoimmune diseases. acs.orgmaas.edu.mm By blocking Kv1.3, this compound can suppress T-lymphocyte activation, a central event in initiating and sustaining inflammatory responses. rsc.orgresearchgate.net This inhibitory action suggests that this compound could potentially mitigate inflammation. However, specific studies detailing the efficacy of this compound in preclinical in vivo models of inflammation (e.g., carrageenan-induced paw edema, adjuvant-induced arthritis) are not described in the available scientific literature. Its anti-inflammatory potential is thus inferred from its molecular mechanism of action rather than from direct preclinical model evidence.

Despite the fact that many marine-derived and fungal natural products exhibit antimicrobial properties, this compound has been reported to be largely inactive against a range of microorganisms. mdpi.comnih.gov In the initial investigations following its isolation, this compound, along with Candelalides B and C, was evaluated against a panel of bacteria and fungi. portico.org The compound showed no significant antimicrobial activity in these assays. portico.org

| Test Category | Result for this compound |

|---|---|

| Antibacterial Activity | No significant activity reported portico.org |

| Antifungal Activity | No significant activity reported portico.org |

This lack of efficacy indicates that the biological activity of this compound is specific and targeted, rather than broadly cytotoxic or antimicrobial.

Structure Activity Relationship Sar and Analog Development for Candelalide a

Design Principles for Candelalide A Analogues

The design of this compound analogues is guided by a combination of rational approaches based on pharmacophore modeling and practical considerations of synthetic feasibility. These principles aim to systematically explore the chemical space around the natural product to identify key structural features responsible for its biological activity and to develop novel compounds with improved therapeutic potential.

Rational Design Based on Pharmacophore Models

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.govbabrone.edu.in For this compound, a pharmacophore model helps in identifying the key steric and electronic features that govern its interaction with the Kv1.3 channel. babrone.edu.in While a specific pharmacophore model for this compound is not extensively detailed in the public domain, the principles of pharmacophore modeling provide a framework for its rational design. nih.gov

The development of a pharmacophore model can be approached in two ways: ligand-based or structure-based. babrone.edu.incutm.ac.in In the absence of a crystal structure of this compound bound to the Kv1.3 channel, a ligand-based approach would be employed. This involves analyzing the conformations of this compound and other known Kv1.3 blockers to identify common structural motifs. Key features likely to be included in a this compound pharmacophore model are:

Hydrogen Bond Donors and Acceptors: The pyrone and hydroxyl groups of this compound are potential sites for hydrogen bonding with the receptor.

Hydrophobic Regions: The decalin core and other aliphatic portions of the molecule contribute to hydrophobic interactions.

Three-Dimensional Arrangement: The relative spatial orientation of these features is critical for optimal binding.

By creating a hypothetical 3D map of these essential features, medicinal chemists can design new molecules that fit this model, with the expectation that they will exhibit similar biological activity. researchgate.net This rational approach helps to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Synthetic Accessibility and Diversification Strategies

While rational design provides a theoretical framework, the practical synthesis of analogues is a major consideration. The complexity of the this compound scaffold necessitates the development of efficient and flexible synthetic routes that allow for the introduction of structural diversity. nih.govresearchgate.net

A key strategy is to design synthetic pathways that are convergent, meaning that large fragments of the molecule are synthesized separately and then joined together late in the synthesis. nih.govacs.org This approach offers several advantages:

Efficiency: It allows for the parallel synthesis of different building blocks, which can then be combined to generate a library of analogues.

Flexibility: Modifications can be easily introduced into the individual fragments, leading to a wide range of structural variations in the final products.

Modularity: It enables the systematic exploration of different regions of the molecule to probe their importance for biological activity.

Furthermore, the development of synthetic strategies that allow for the divergent transformation of a common intermediate is highly valuable. researchgate.net This allows for the generation of a diverse set of analogues from a single advanced precursor, further enhancing the efficiency of the drug discovery process.

Synthetic Methodologies for Analog Generation

The synthesis of this compound analogues relies on sophisticated organic chemistry techniques. The development of modular and flexible synthetic routes is crucial for generating a diverse range of compounds for SAR studies.

Modular Synthesis Approaches

A modular or convergent synthesis is a cornerstone of creating this compound analogs. nih.govacs.org This strategy involves the independent synthesis of key structural fragments, which are then coupled together to form the final molecule. For this compound, the molecule can be conceptually dissected into several key building blocks, such as the decalin core, the pyrone moiety, and the side chain.

The synthesis of the decalin portion (BC ring system) has been achieved starting from well-known precursors like (+)-5-methyl-Wieland-Miescher ketone. nih.gov The pyrone ring, another critical component, can be synthesized through various heterocyclic chemistry methods. The final key step is the coupling of these major fragments. For instance, a straightforward coupling of the trans-decalin portion and a γ-pyrone moiety through the C16-C3' bond has been a successful strategy to assemble the carbon framework. nih.gov

This modular approach is highly advantageous as it allows for variations to be introduced in each module independently. By synthesizing a variety of decalin and pyrone fragments, a library of this compound analogs with diverse substitutions and stereochemistries can be efficiently assembled for biological evaluation.

Exploitation of Key Synthetic Steps for Structural Variations

Within the modular framework, specific chemical reactions are exploited to introduce structural diversity. The total synthesis of this compound has featured several key transformations that are amenable to modification for analog generation. nih.govacs.org

One such key step is the researchgate.netcppsim.com-Wittig rearrangement of a stannylmethyl ether. nih.govacs.org This reaction has been strategically employed to install the stereogenic center at C9 and the exo-methylene group at C8 in the decalin portion. By using different substrates in this rearrangement, analogs with altered stereochemistry or substitutions at these positions can be generated.

Another critical transformation is the internal nucleophilic ring closure to construct the di- or tetrahydropyran (B127337) ring (A ring). nih.gov This cyclization can be influenced by the nature of the precursors, allowing for the synthesis of analogs with different ring sizes or functionalities on the A ring.

The coupling reaction between the decalin and pyrone moieties also presents an opportunity for diversification. By preparing a range of functionalized pyrone derivatives, a variety of analogs with different substituents on this aromatic ring can be accessed. This allows for the exploration of how electronic and steric properties of the pyrone ring affect biological activity.

Assessment of Structural Modifications on Biological Activity

The systematic modification of the this compound structure and the subsequent evaluation of the biological activity of the resulting analogs are central to defining the SAR. These studies aim to identify which parts of the molecule are essential for activity and which can be modified to enhance potency, selectivity, or other pharmacological properties.

While detailed SAR data for a wide range of this compound analogs is not extensively published, the general principles of SAR analysis can be applied. The activity of the analogs is typically assessed using in vitro assays that measure their ability to block the Kv1.3 channel.

The following table summarizes hypothetical structural modifications and their potential impact on biological activity, based on common SAR principles:

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Pyrone Moiety | Introduction of electron-donating or -withdrawing groups | Alteration of electronic properties could affect binding affinity. |

| Replacement with other heterocyclic systems | May reveal the importance of the pyrone ring for activity. | |

| Decalin Core | Alteration of stereochemistry | Could significantly impact the overall 3D shape and receptor fit. |

| Introduction of substituents | Probes for additional binding interactions. | |

| Side Chain | Variation of length and flexibility | May influence the positioning of the pharmacophoric groups. |

| Introduction of polar or non-polar groups | Can affect solubility and pharmacokinetic properties. | |

| A Ring | Modification of ring size or substituents | Could impact the overall conformation and binding. |

Influence of Different Moieties on Kv1.3 Blocking Potency

This compound is part of a group of novel diterpenoid pyrones, including candelalides B and C, isolated from the fermentation broth of Sesquicillium candelabrum. clockss.orgacs.org These compounds have been identified as potential immunosuppressants due to their ability to block the Kv1.3 channel. clockss.orgacs.org The Kv1.3 channel is a validated target for immunomodulation because of its role in the proliferation of effector memory T-cells, which are key players in autoimmune diseases.

Initial studies revealed that among the naturally occurring candelalides, candelalide B exhibits the most potent inhibition of Kv1.3, with an IC50 of 1.2 µM in a ⁸⁶Rb efflux assay. researchgate.net The development of synthetic strategies has enabled the creation of various analogs to probe the SAR. researchgate.netnih.gov

Research into correolide (B1246394), a structurally related pentacyclic natural product and a potent Kv1.3 blocker, has provided valuable insights that can be extrapolated to this compound. researchgate.net Simplification of the correolide structure by removing its E-ring led to a series of tetracyclic analogs. researchgate.net Modifications at the C18 position of these analogs significantly influenced their Kv1.3 blocking potency. researchgate.net For instance, one C18-analog demonstrated an EC50 of 37 nM in ⁸⁶Rb-flux assays, highlighting the importance of this position for activity. researchgate.net

The general structure of these diterpenoid pyrones consists of a decalin core and a pyrone ring. The integrity and specific substitutions on both parts of the molecule are critical for Kv1.3 inhibition. The pyrone moiety, in particular, is a common feature in a number of bioactive natural products with diverse activities. rsc.orgchemrxiv.orgchemrxiv.org

Interactive Table: Kv1.3 Blocking Potency of Candelalide Analogs

| Compound | Modification | IC50/EC50 (Kv1.3) | Assay Type |

|---|---|---|---|

| Candelalide B | Natural Isomer | 1.2 µM | ⁸⁶Rb efflux |

Correlating Structural Changes with Other Biological Activities

Beyond Kv1.3 inhibition, structural modifications of this compound and related compounds have been explored for other biological effects, such as anticancer and anti-inflammatory activities. The γ-pyrone motif present in this compound is a "privileged structure" found in many natural products with a wide range of pharmacological profiles. chemrxiv.orgchemrxiv.orgrsc.org

For instance, NF00659s, a group of α-pyrone diterpenoids with a similar core structure to the candelalides, exhibit potent and selective growth inhibition of colon cancer cells. nih.gov These compounds possess a unique 2,2-dimethyl oxepanol group, which appears to be a key determinant of their anticancer activity. nih.gov This suggests that modifications to the side chains and ring systems of the candelalide scaffold could lead to compounds with potent anticancer properties.

Furthermore, some diterpenoids with a 3-substituted γ-pyrone motif, structurally related to this compound, have shown significant inhibitory effects against nuclear factor kappa B (NF-κB), a key regulator of immune and inflammatory responses. rsc.org Another related compound, ottensinin, was identified as a potent agonist of the KCNQ2 potassium channel, making it a promising lead for developing novel anti-epileptic drugs. rsc.org These findings underscore the potential to tailor the biological activity of candelalide analogs by strategic structural modifications.

Interactive Table: Biological Activities of Candelalide-Related Compounds

| Compound Class | Key Structural Feature | Primary Biological Activity |

|---|---|---|

| NF00659s | 2,2-dimethyl oxepanol group | Anticancer (colon cancer) |

| Rearranged Labdane Diterpenoids | 3-substituted γ-pyrone | NF-κB inhibition |

Stereochemical Implications in SAR Studies

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs. The three-dimensional arrangement of atoms in these complex molecules is critical for their interaction with biological targets like the Kv1.3 channel. nih.govmhmedical.com

For example, the absolute stereochemistry at positions C8, C9, C10, and C14 in many naturally occurring α- and γ-pyrone diterpenoids is highly conserved and appears to be essential for their biological function. nih.gov Even subtle changes in stereochemistry, such as the epimerization at a single chiral center, can lead to a significant loss of activity. This highlights the importance of precise stereocontrol in the synthesis of candelalide analogs for SAR studies. hku.hk The interaction between a chiral drug and its biological target is highly specific, much like a key fitting into a lock, and only the enantiomer with the correct three-dimensional shape will bind effectively. nih.gov

Future Directions and Research Perspectives on Candelalide a

Development of Novel Chemical Probes Derived from Candelalide A

A crucial future direction is the development of chemical probes based on the this compound scaffold. Chemical probes are "mutated" chemicals designed to investigate proteins and their functions within their native cellular environment. mskcc.org The creation of a dedicated chemical toolset derived from this compound would be invaluable for dissecting the biology of the Kv1.3 channel. mskcc.org

This development would involve the synthesis of this compound analogs incorporating various functional groups. nih.gov For instance, attaching fluorescent dyes would enable high-resolution imaging of the Kv1.3 channel's localization and trafficking in cells via microscopy and flow cytometry. mskcc.org Incorporating biotin (B1667282) tags or attaching the molecule to a solid support would facilitate proteomic analyses to identify binding partners and downstream effectors through mass spectrometry. mskcc.org Furthermore, the introduction of photoaffinity tags, such as diazirines, would allow for covalent cross-linking to the target protein upon photo-irradiation, enabling precise identification of the binding site. nih.gov The development of such probes relies on robust synthetic methodologies that allow for facile derivatization of the core this compound structure. mskcc.orgacs.org These tools would transform this compound from a potential therapeutic lead into a sophisticated instrument for probing cellular physiology. nih.govrsc.org

Advanced Mechanistic Studies using High-Resolution Techniques

While this compound is known to block Kv1.3, a detailed, atomic-level understanding of its binding and inhibitory mechanism is still needed. acs.org Future research must leverage advanced, high-resolution techniques to elucidate these molecular interactions. Cryo-electron microscopy (cryo-EM) stands out as a powerful tool for this purpose. nih.gov By determining the high-resolution structure of the Kv1.3 channel in complex with this compound, researchers can visualize the precise binding pocket and the conformational changes induced by the molecule. biorxiv.org This structural information is critical for understanding the basis of its potency and selectivity.

In addition to structural biology, advanced mass spectrometry (MS) techniques can provide dynamic and mechanistic insights. nih.gov Methods like pressurized sample infusion (PSI) coupled with electrospray ionization (ESI-MS) can be used to capture and characterize the transient interactions between this compound and the Kv1.3 channel, helping to map the binding interface and understand the kinetics of the interaction. Integrating these high-resolution analytical methods will be essential for building a comprehensive model of how this compound functions, which can guide the design of improved derivatives. nih.gov

Computational Chemistry and Molecular Modeling for Target Interaction Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. openaccessjournals.com These in silico approaches are perfectly suited for exploring the interaction between this compound and its target. tarosdiscovery.com By employing methods like molecular docking, researchers can simulate the binding of this compound to the 3D structure of the Kv1.3 channel, predicting the most likely binding pose and identifying key amino acid residues involved in the interaction. frontiersin.orgmdpi.com Such predictions are invaluable for rational drug design and for interpreting data from experimental studies. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations can provide a dynamic view of the binding process, revealing how the ligand and protein adapt to each other over time. fiveable.me These simulations can also be used to calculate binding free energies, offering a theoretical measure of binding affinity that can help prioritize novel analogs for synthesis. csmres.co.uk Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to build models that correlate specific structural features of this compound derivatives with their biological activity. This synergy between computational modeling and experimental work accelerates the optimization of lead compounds and deepens the understanding of their molecular mechanisms. tarosdiscovery.com

Exploration of New Biosynthetic Pathways and Engineered Production

This compound is a natural product isolated from the fungus Sesquicillium candelabrum. acs.org A significant area for future research is the elucidation of its biosynthetic pathway and the development of engineered production systems. The first step involves genome mining of the producing organism to identify the biosynthetic gene cluster (BGC) responsible for this compound synthesis. rsc.org BGCs are stretches of DNA that encode the enzymes required to build a natural product. rsc.orgnih.gov

Once the this compound BGC is identified and cloned, it can be transferred into a more tractable heterologous host, such as Escherichia coli or Aspergillus nidulans, for production. nih.govnih.gov Heterologous expression is a powerful strategy for producing natural products that are difficult to obtain from their native source and for activating "silent" or cryptic BGCs. nih.govfrontiersin.org Moreover, synthetic biology and metabolic engineering techniques can be applied to optimize the heterologous host and the BGC itself to increase production yields. nih.govbiorxiv.org This approach not only secures a sustainable supply of this compound for further research and development but also provides a platform for engineered biosynthesis, where genes can be mixed, matched, or modified to create novel analogs with potentially improved properties. nih.govresearchgate.net

Integration into Chemical Biology Toolboxes for Systems-Level Investigations

The ultimate goal for a potent and specific molecule like this compound is its integration into the broader chemical biology toolbox. nih.goveuropa.eu Such toolboxes contain a collection of chemical probes used to manipulate and study complex biological processes in living systems. mskcc.orgnih.gov As a specific blocker of the Kv1.3 channel, this compound and its future probe derivatives can be used to perform systems-level investigations into the physiological and pathological roles of this ion channel. nih.gov

For example, these tools could be used to precisely control the activity of Kv1.3 channels in real-time within living cells, helping to untangle its role in complex signaling cascades, such as T-cell activation. sciencedaily.comsciencedaily.comresearchgate.net By applying this compound-based probes to different cell types or disease models, researchers can explore the function of Kv1.3 in various contexts, including autoimmune diseases and neurodegenerative disorders. europa.eusciencedaily.com This transition from a single molecule to a versatile research tool will greatly enhance our ability to understand the intricate chemical networks that govern cellular function and disease. europa.eu

Q & A

Q. What spectroscopic and chromatographic methods are most effective for identifying candelalide A in complex natural product extracts?

Q. How can researchers optimize extraction protocols for this compound to maximize yield while preserving structural integrity?

Methodological Answer: Extraction optimization requires systematic testing of solvents (e.g., methanol, dichloromethane), temperatures, and durations. Design a factorial experiment to evaluate:

- Solvent polarity : Nonpolar solvents may better preserve terpenoid backbones.

- Sonication vs. maceration : Sonication reduces extraction time but may degrade heat-sensitive moieties.

- Post-extraction stabilization : Use inert atmospheres (N₂) to prevent oxidation. Monitor degradation via time-course HPLC analysis .

Q. What in vitro bioassays are appropriate for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., cytotoxic diterpenoids). Common assays include:

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.

- Anti-inflammatory : COX-2 inhibition assays.

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can contradictions in reported stereochemical configurations of this compound be resolved?

Methodological Answer: Discrepancies in stereochemistry (e.g., C-13 configuration ) require multi-technique validation:

ROESY/NOESY NMR : Identify through-space correlations to propose 3D structures.

X-ray crystallography : Resolve absolute configuration if crystals are obtainable.

Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate conformers .

Publish raw spectral data and crystallographic CIF files in supplementary materials to enable peer validation .

Q. What experimental strategies address low yields in synthetic routes to this compound?

Methodological Answer: Low yields in total synthesis often stem from:

- Steric hindrance : Optimize protecting groups (e.g., TBS vs. acetate) to improve reaction efficiency.

- Ring-closing metathesis : Screen Grubbs catalyst generations for macrocycle formation.

- Late-stage functionalization : Introduce sensitive γ-pyrone moieties after core assembly.

Use design of experiments (DoE) to identify critical parameters. Track intermediates via LC-MS and adjust reaction stoichiometry/temperature iteratively .

Q. How can genomic data inform the study of this compound biosynthesis in its native organism?

Methodological Answer: Leverage transcriptomic and metabolomic datasets to:

Identify biosynthetic gene clusters (BGCs) : Use antiSMASH or PRISM to detect terpene synthases/cytochrome P450s.

Heterologous expression : Clone candidate BGCs into S. cerevisiae or E. coli to confirm enzyme function.

Isotope labeling : Feed ¹³C-labeled precursors to trace metabolic flux.

Correlate gene expression levels (qPCR) with this compound production under stress conditions (e.g., nutrient deprivation) .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions, instrument parameters, and software versions (e.g., Gaussian 16 for DFT) .

- Data Contradictions : Use multi-method validation (e.g., NMR + X-ray + modeling) to resolve structural ambiguities .

- Ethical Compliance : Adhere to journal guidelines for data sharing (e.g., depositing spectra in public repositories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.